molecular formula C7H4BrIO2 B1273148 2-Bromo-5-iodobenzoic acid CAS No. 25252-00-0

2-Bromo-5-iodobenzoic acid

Cat. No. B1273148
Key on ui cas rn: 25252-00-0
M. Wt: 326.91 g/mol
InChI Key: QPKKBDSNZFSSOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08088368B2

Procedure details

To the solution of 2-bromo-5-iodo-benzoic acid (10 g, 31 mmol) in methanol (100 ml) was added thionyl chloride (5 ml, 68 mmol). The mixture was heated at 55° C. for 12 hours. The solvent and reagent were removed under reduced pressure and the mixture was diluted with EtOAc. The organic solution was washed with saturated sodium bicarbonate, water, and brine, and was dried with sodium sulfate. Concentration gave 2-bromo-5-iodo-benzoic acid methyl ester (10.5 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:8]([I:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].S(Cl)(Cl)=O.[CH3:16]O>>[CH3:16][O:5][C:4](=[O:6])[C:3]1[CH:7]=[C:8]([I:11])[CH:9]=[CH:10][C:2]=1[Br:1]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=C(C(=O)O)C=C(C=C1)I
Name
Quantity
5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
100 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent and reagent were removed under reduced pressure
ADDITION
Type
ADDITION
Details
the mixture was diluted with EtOAc
WASH
Type
WASH
Details
The organic solution was washed with saturated sodium bicarbonate, water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentration

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=CC(=C1)I)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.